molecular formula C24H45O6S B3049686 Antimony 2-ethylhexanoate CAS No. 2155-81-9

Antimony 2-ethylhexanoate

Cat. No.: B3049686
CAS No.: 2155-81-9
M. Wt: 551.4 g/mol
InChI Key: MCHIUNWYDRZDHI-UHFFFAOYSA-K
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Description

Antimony 2-ethylhexanoate is an organometallic compound with the chemical formula C24H45O6Sb. It is commonly used as a catalyst in various chemical reactions and industrial processes. This compound is known for its solubility in nonpolar organic solvents, making it a valuable component in the synthesis of other organometallic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Antimony 2-ethylhexanoate can be synthesized through the reaction of antimony trioxide (Sb2O3) with 2-ethylhexanoic acid. The reaction typically occurs under reflux conditions in an organic solvent such as toluene. The process involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting antimony trioxide with 2-ethylhexanoic acid in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Antimony 2-ethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of antimony 2-ethylhexanoate involves its interaction with molecular targets in biological systems. It is believed to exert its effects by binding to specific enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

  • Antimony trioxide (Sb2O3)
  • Antimony pentoxide (Sb2O5)
  • Antimony tribromide (SbBr3)
  • Antimony trichloride (SbCl3)

Comparison: Antimony 2-ethylhexanoate is unique due to its solubility in nonpolar organic solvents and its ability to act as a catalyst in various chemical reactions. Unlike antimony trioxide and antimony pentoxide, which are primarily used as flame retardants, this compound finds applications in the synthesis of organometallic compounds and as a catalyst in polymerization reactions .

Properties

IUPAC Name

antimony(3+);2-ethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Sb/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHIUNWYDRZDHI-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sb+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45O6Sb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10890555
Record name Antimony 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155-81-9
Record name Hexanoic acid, 2-ethyl-, antimony(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, antimony(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Antimony 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Antimony tris(2-ethylhexanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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